2-Ethyl-4-iodoaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethyl-4-iodoaniline is not explicitly mentioned in the search results. However, the synthesis of anilines, in general, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods3.Molecular Structure Analysis
The InChI code for 2-Ethyl-4-iodoaniline is 1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
12. The compound has one freely rotating bond41.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Ethyl-4-iodoaniline are not detailed in the search results. However, anilines, in general, are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis
2-Ethyl-4-iodoaniline has a density of 1.7±0.1 g/cm³ and a boiling point of 293.8±33.0 °C at 760 mmHg41. The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.3±3.0 kJ/mol41. The index of refraction is 1.64241.Scientific Research Applications
Synthesis of Antitumor Compounds
2-Ethyl-4-iodoaniline has been utilized in the synthesis of novel antitumor compounds. A study demonstrated the interaction of 2-iodoaniline derivatives with a range of arylsulfonyl chlorides to produce sulfonamides, which underwent further reactions to yield compounds with selective inhibition of cancer cell lines, especially in colon and renal origins (McCarroll et al., 2007).
Carbonylation Reactions
2-Ethyl-4-iodoaniline derivatives have been used in palladium-catalyzed carbonylation reactions. These reactions led to the synthesis of various compounds, depending on the substituents used. This method provided a versatile approach to produce different chemical structures (Ács et al., 2006).
Structural Studies in Crystal Engineering
The compound has been studied in the field of crystal engineering. Research comparing the crystal structures of various 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighted its role in understanding molecular structures and their properties (Dey & Desiraju, 2004).
Iodolactonisation Reactions
In the realm of organic chemistry, 2-Ethyl-4-iodoaniline has been a key component in iodolactonisation reactions. These reactions are crucial for preparing specific organic compounds, showing the versatility of 2-Ethyl-4-iodoaniline in synthetic organic chemistry (Fu & Ma, 2005).
Carbohydrate Chemistry
The compound has found applications in carbohydrate chemistry, specifically in protecting groups for carbohydrate thioglycoside donors. This use is important for synthesizing complex sugars and derivatives, highlighting its utility in carbohydrate synthesis (Crich & Bowers, 2006).
Safety And Hazards
2-Ethyl-4-iodoaniline is harmful if swallowed, in contact with skin, or if inhaled567. It may cause skin irritation, serious eye irritation, and respiratory irritation567. Prolonged or repeated exposure may cause damage to organs7.
Future Directions
The future directions for the use or study of 2-Ethyl-4-iodoaniline are not specified in the search results. However, given its chemical properties, it could potentially be used in various chemical reactions and syntheses.
properties
IUPAC Name |
2-ethyl-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZGDYLTZBAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359251 | |
Record name | 2-ethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-iodoaniline | |
CAS RN |
99471-67-7 | |
Record name | 2-ethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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